

Introduction to Spirocyclic Compounds in Drug Discovery

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Compound of Interest

Compound Name: *Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate*

CAS No.: 1245816-30-1

Cat. No.: B567739

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Spirocyclic scaffolds are a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that provides distinct advantages in drug discovery.^[1] Unlike their planar aromatic counterparts, the non-planar nature of spirocycles allows for novel interactions with biological targets and can lead to improved physicochemical properties such as solubility and metabolic stability.^{[2][3]} The rigid conformation of spirocyclic systems reduces the entropic penalty upon binding to a target, often resulting in higher affinity and selectivity.

The 2-oxa-5-azaspiro[3.4]octane core, which incorporates both an oxetane and a pyrrolidine ring, represents a particularly interesting scaffold. The oxetane ring can act as a polar hydrogen bond acceptor and is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, improving metabolic stability and aqueous solubility. The pyrrolidine ring, a common motif in bioactive molecules, provides a key nitrogen atom that can be functionalized to modulate activity and pharmacokinetic properties. This combination of features makes 2-oxa-5-azaspiro[3.4]octane derivatives attractive candidates for the development of novel therapeutics across various disease areas.

IUPAC Nomenclature of 2-oxa-5-azaspiro[3.4]octane Derivatives

The systematic naming of spiro compounds follows a specific set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).^[4] For heterocyclic spiro systems like 2-oxa-5-azaspiro[3.4]octane, replacement nomenclature (also known as 'a' nomenclature) is employed.^{[4][5]}

Core Structure and Numbering

The nomenclature for the parent compound is derived as follows:

- **Spiro Prefix:** The name begins with "spiro" to indicate a spirocyclic system, which is characterized by two rings sharing a single common atom (the spiro atom).^[6]
- **Ring Size Indicators:** The numbers in square brackets, [3.4], denote the number of atoms in each ring linked to the spiro atom, starting with the smaller ring.^[6] In this case, the oxetane ring has 3 atoms (C1, O2, C3) and the pyrrolidine ring has 4 atoms (C6, C7, C8, N5) besides the spiro atom (C4). The numbers are arranged in ascending order.
- **Parent Alkane:** The name ends with "octane", which is the name of the acyclic hydrocarbon with the same total number of atoms in the rings (3 + 4 + 1 spiro atom = 8).^[6]
- **Heteroatom Identification:** The prefixes "oxa" and "aza" are used to indicate the replacement of carbon atoms with oxygen and nitrogen atoms, respectively.^[4]
- **Locants:** The numbers preceding the "oxa" and "aza" prefixes indicate the positions of the heteroatoms in the ring system. Numbering begins in the smaller ring at an atom adjacent to the spiro atom and proceeds around the smaller ring, through the spiro atom, and then around the larger ring.^[6] The direction of numbering is chosen to give the heteroatoms the lowest possible locants.

Following these rules, the systematic IUPAC name for the core structure is 2-oxa-5-azaspiro[3.4]octane.^[7]

Caption: IUPAC numbering for the 2-oxa-5-azaspiro[3.4]octane core.

Naming Derivatives

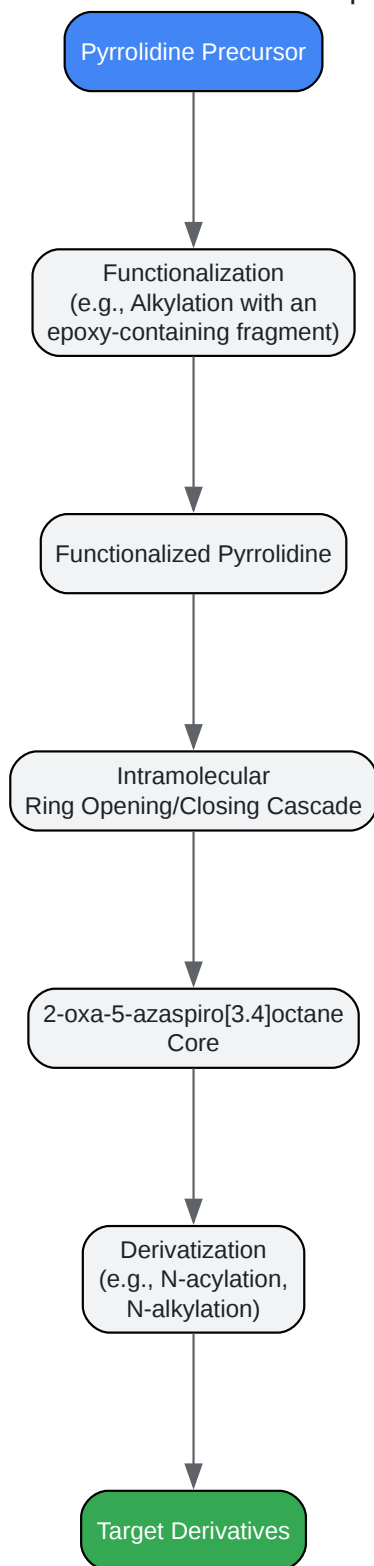
Substituents on the ring system are named as prefixes and their positions are indicated by the corresponding locants. For example, a tert-butoxycarbonyl group attached to the nitrogen atom at position 5 would be named **tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate**.^[8] If a substituent were present on one of the carbon atoms, its position would be numbered accordingly.

Synthetic Strategies for 2-oxa-5-azaspiro[3.4]octane Derivatives

The synthesis of spirocyclic heterocycles often involves multi-step sequences, including ring-closing reactions and the construction of the spirocyclic core.^[2] The synthesis of 2-oxa-5-azaspiro[3.4]octane derivatives can be approached by forming either the oxetane or the pyrrolidine ring last. A common strategy involves the use of a pre-functionalized precursor that can undergo intramolecular cyclization to form one of the heterocyclic rings onto an existing cyclic structure.

One potential synthetic pathway involves an intramolecular nucleophilic substitution. This could start from a substituted pyrrolidinone, which is then functionalized with a side chain containing a leaving group and a hydroxyl group. A subsequent base-mediated intramolecular cyclization would form the oxetane ring.

General Synthetic Workflow for Azaspiro-oxetanes



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Caption: A generalized workflow for the synthesis of 2-oxa-5-azaspiro[3.4]octane derivatives.

Representative Experimental Protocol: Synthesis of a Spirocyclic Core

While a specific protocol for 2-oxa-5-azaspiro[3.4]octane is not detailed in the provided search results, a general procedure for spirocyclization can be adapted. The following protocol outlines the key steps for a tandem SN2 reaction to form a spirocyclic framework.^[1]

- **Enolate Formation:** To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.5 equivalents) suspended in anhydrous DMF. Cool the suspension to 0 °C. A solution of a suitable cyclic ketone or lactam precursor (1.0 equivalent) in anhydrous DMF is added dropwise over 30 minutes. The mixture is then warmed to room temperature and stirred for 1 hour to ensure complete enolate formation.^[1]
- **Spirocyclization:** A solution of a suitable dielectrophile, such as 1,3-dibromo-2,2-dimethoxypropane (1.2 equivalents), in anhydrous DMF is added dropwise to the reaction mixture at room temperature.^[1] The reaction is stirred for 16-24 hours, and its progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of water. The mixture is partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layers are combined, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude spirocyclic product.^[1]
- **Purification:** The crude product is then purified using an appropriate method, such as column chromatography on silica gel, to afford the pure spirocyclic compound.

Table 1: Representative Reaction Yields for Spirocycle Synthesis

Reaction Type	Starting Materials	Product	Yield (%)	Reference
Knoevenagel/Michael/Cyclization	Isatin, malononitrile, barbituric acid	Spiro[indole-3,5'-pyrimidine] derivative	43-98	[9]
[3+2] Cycloaddition	2-methylene-tetrahydronaphthalen-1-ones, N-cyclopropylanilines	2-amino-spiro[4.5]decane-6-ones	Good yields	[2]
Tandem Aldol-Lactonization	L-Proline derivative	1-oxo-2-oxa-5-azaspiro[3.4]octane	Not specified	[10]

Biological Significance and Applications

Azaspiro[3.4]octane scaffolds are privileged structures in medicinal chemistry, with derivatives showing a wide range of biological activities.[11][12] The incorporation of an oxetane ring, as in the 2-oxa-5-azaspiro[3.4]octane core, is a strategy to improve drug-like properties.

Anticancer and Antiproliferative Activity

Numerous spiro compounds have been investigated for their potential as anticancer agents.[9][12] For instance, certain 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] have demonstrated significant antiproliferative effects against various human cancer cell lines, with IC50 values in the low micromolar range.[13] These compounds were found to induce apoptosis and cause cell cycle arrest.[13] The unique 3D shape of spirocycles allows them to bind to protein targets that may be challenging for more planar molecules.

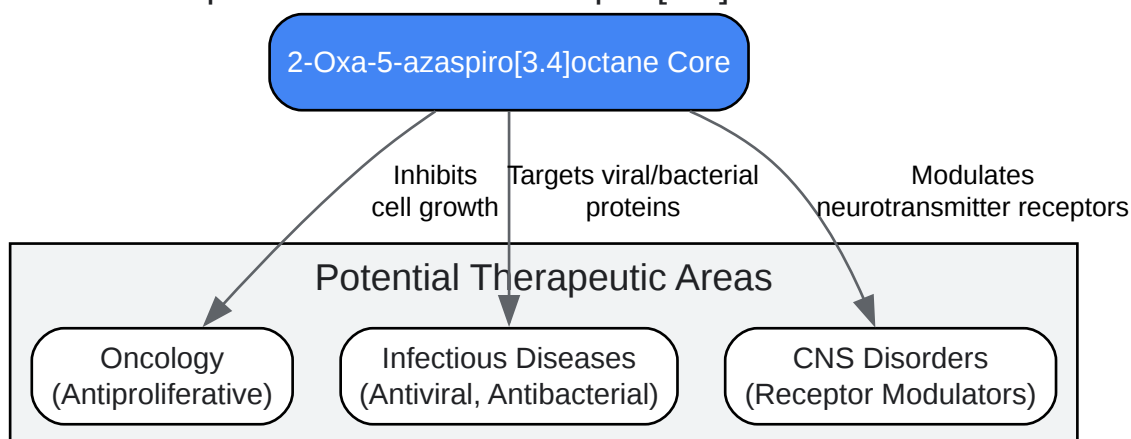
Table 2: Antiproliferative Activity of Selected Spiro Compounds

Compound Class	Cell Line	IC50 (μM)	Reference
Spiro[indole-3,5'-pyrimidine]	HCT116 (Colon)	52.81	[9]
Spiro[indole-3,5'-pyrimidine]	PC3 (Prostate)	74.40	[9]
Spiro[indole-3,5'-pyrimidine]	HL60 (Leukemia)	49.72	[9]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]	Various	4.2 - 24.1	[13]

Antiviral and Antibacterial Activity

Spirocyclic systems have also been explored as antimicrobial and antiviral agents.[14] For example, derivatives of 2,6-diazaspiro[3.4]octane combined with a 5-nitrofuranyl "warhead" have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[11] In the antiviral domain, 1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine, a related spiro-isoxazoline, exhibited submicromolar activity against the influenza A virus.[14]

Therapeutic Potential of Azaspiro[3.4]octane Scaffolds



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Caption: Potential applications of 2-oxa-5-azaspiro[3.4]octane derivatives in drug development.

Conclusion

The 2-oxa-5-azaspiro[3.4]octane scaffold is a compelling starting point for the design of novel therapeutic agents. Its well-defined three-dimensional structure, combined with the favorable physicochemical properties imparted by the oxetane and pyrrolidine rings, offers significant potential for developing potent and selective modulators of various biological targets. A thorough understanding of the IUPAC nomenclature is essential for clear communication within the scientific community. Furthermore, the development of robust synthetic strategies is crucial for exploring the chemical space around this scaffold. As research continues, derivatives of 2-oxa-5-azaspiro[3.4]octane are poised to make valuable contributions to the fields of medicinal chemistry and drug development.

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